molecular formula C14H10F3NO4S B14140468 2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene CAS No. 89303-21-9

2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene

Cat. No.: B14140468
CAS No.: 89303-21-9
M. Wt: 345.30 g/mol
InChI Key: UJDXYPDWIPOYBC-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzenesulfonyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene typically involves multiple steps, including nitration, sulfonation, and trifluoromethylation. The nitration process introduces the nitro group, while sulfonation adds the benzenesulfonyl group. Trifluoromethylation is achieved through radical reactions involving trifluoromethyl radicals .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include inhibition of specific signaling cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it valuable for targeted applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

89303-21-9

Molecular Formula

C14H10F3NO4S

Molecular Weight

345.30 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)-1-nitro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C14H10F3NO4S/c15-14(16,17)11-6-7-13(18(19)20)10(8-11)9-23(21,22)12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

UJDXYPDWIPOYBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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